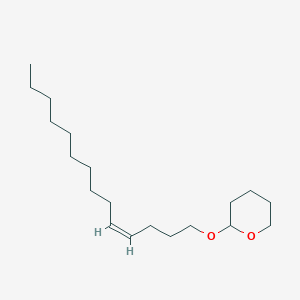

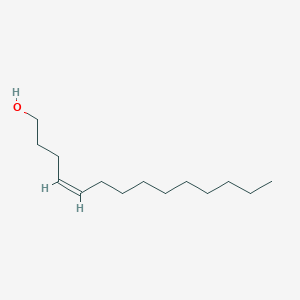

(Z)-4-Tetradecen-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, structure, and common uses. It may also include information on its discovery or synthesis.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the final product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms within the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity. It could also include computational studies to predict these properties.Scientific Research Applications

Identification of Natural Ligands for Odorant Receptors : Yoshikawa et al. (2013) identified (Z)-5-tetradecen-1-ol as a natural ligand for a mouse odorant receptor, demonstrating its role in mammalian olfactory systems. This compound is secreted in male mouse urine and enhances urine attractiveness to female mice, highlighting its biological significance in communication (Yoshikawa et al., 2013).

Role as Insect Pheromones : Numerous studies have identified derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol acetate and (Z)-11-tetradecen-1-ol, as key components in insect pheromones. For example, Jones and Sparks (1979) found that (Z)-9-TDA, a derivative, acts as a secondary sex pheromone in insects like the fall armyworm (Jones & Sparks, 1979).

Synthesis for Pest Control : The synthesis of various isomers of tetradecen-1-ol, such as (Z/E)-11-tetradecen-1-ol, is studied for their applications in pest control. These compounds are used as attractants in traps for controlling agricultural pests like corn pests, as reported by Li, Yong, and Aisa (2008) (Li, Yong, & Aisa, 2008).

Mating Disruption in Insects : Derivatives of tetradecen-1-ol, such as (Z)-9-tetradecen-1-ol formate, have been used in mating disruption strategies for controlling insect populations. Caro, Glotfelty, and Freeman (2004) studied its concentrations in the air for disrupting mating in Heliothis moths (Caro, Glotfelty, & Freeman, 2004).

Safety And Hazards

This would involve an examination of the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.

Future Directions

This would involve a discussion of areas where further research is needed. This could include potential applications of the compound, unanswered questions about its properties, or new methods for its synthesis.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known or newly synthesized compound, some of this information may not be available. In such cases, researchers often need to conduct their own experiments to fill in the gaps.

properties

IUPAC Name |

(Z)-tetradec-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLOGWCACVSGQN-KHPPLWFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-tetradec-4-en-1-ol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/no-structure.png)